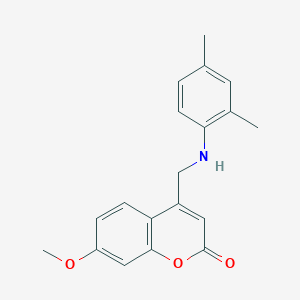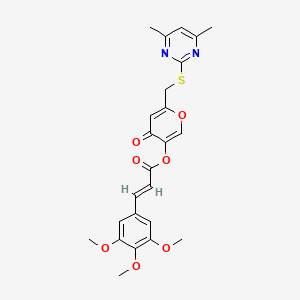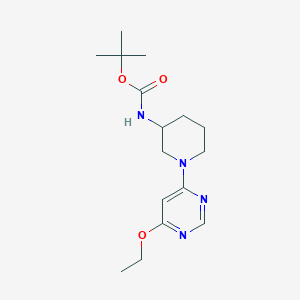
3-Iodo-6-methoxy-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6-methoxy-1-methyl-1H-indazole is a compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This compound has been studied for its various chemical and physical properties.
Synthesis Analysis
Indazoles, including derivatives like this compound, are often synthesized through reactions involving indanones, phenyl isothiocyanates, and similar precursors. Methods like nucleophilic addition and palladium-catalyzed reactions are commonly employed in their synthesis (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of indazole derivatives is typically characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These analyses reveal details about the orientation of substituents like the methoxy group in relation to the indazole system (Sopková-de Oliveira Santos et al., 2002).
Chemical Reactions and Properties
Indazole derivatives participate in various chemical reactions, including electrophilic additions and cycloadditions. The presence of functional groups like methoxy influences their reactivity. They are known for their role in forming N-N bonds, essential in synthesizing diverse indazole compounds (Conrad et al., 2011).
Aplicaciones Científicas De Investigación
Overview
3-Iodo-6-methoxy-1-methyl-1H-indazole is a compound that belongs to the indazole family, a class of heterocyclic organic compounds. Indazoles are known for their diverse applications in scientific research, particularly in the development of pharmaceuticals and materials science. While the specific compound this compound itself may not be widely reported in the literature, understanding the applications of similar indazole derivatives can provide insights into its potential use.
Potential Applications in Drug Development
Indazole derivatives have been explored extensively for their pharmacological properties. For instance, indazole-based compounds have been identified as inhibitors of neuronal nitric oxide synthase, which plays a role in various neurological disorders (J. Sopková-de Oliveira Santos et al., 2002). Moreover, indazole compounds have been evaluated for their potential as selective PI3Kδ inhibitors, a target of interest in cancer therapy (P. Norman, 2012). These findings suggest that this compound could be of interest in the development of novel therapeutics targeting similar pathways.
Applications in Material Science
Indazole derivatives have also been explored for their applications in material science, particularly as electronically active materials. For example, new indazole-based electroactive materials have been synthesized and evaluated for their thermal, optical, electrochemical, and photoelectrical properties, highlighting their potential in electronic device applications (Monika Cekaviciute et al., 2012). Such properties may also be relevant for this compound, suggesting its potential use in the development of new materials with unique electronic properties.
Propiedades
IUPAC Name |
3-iodo-6-methoxy-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGXAAVEVXKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)
![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)